molecular formula C22H21N5O4 B2504404 N-(2-ethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251628-75-7

N-(2-ethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2504404
CAS No.: 1251628-75-7
M. Wt: 419.441
InChI Key: YELZBUUOWGSJCY-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21N5O4 and its molecular weight is 419.441. The purity is usually 95%.
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Biological Activity

N-(2-ethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide (CAS Number: 1251628-75-7) is a compound of interest due to its potential biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and relevant case studies concerning its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N5O4C_{22}H_{21}N_{5}O_{4}, with a molecular weight of 419.4 g/mol. Its structure features a triazole-pyrazine scaffold, which is significant for its biological activity.

PropertyValue
Molecular FormulaC22H21N5O4
Molecular Weight419.4 g/mol
CAS Number1251628-75-7

Antitumor Activity

Research indicates that derivatives of triazole and pyrazine compounds exhibit notable antitumor properties. The compound has been studied for its ability to inhibit key enzymes involved in cancer progression, particularly those associated with BRAF(V600E) and EGFR pathways. These pathways are crucial as they are often mutated in various cancers, leading to uncontrolled cell proliferation.

Case Study:
In a study evaluating several pyrazole derivatives, it was found that compounds similar to this compound demonstrated significant inhibition of tumor cell lines in vitro. The IC50 values were reported to be in the micromolar range for several derivatives, indicating potent antitumor activity .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been well documented. The compound has shown promise in reducing inflammatory markers in various models, suggesting its potential use in treating inflammatory diseases.

Research Findings:
A study highlighted that similar compounds effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that this compound may modulate immune responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the triazole and pyrazine rings can significantly influence its pharmacological properties.

Key Insights:

  • Substituent Variations: The presence of different substituents on the phenyl ring can enhance or reduce biological activity.
  • Ring Modifications: Altering the nitrogen positioning within the triazole ring can affect binding affinity to target proteins.

Summary of Findings

Activity TypeObserved EffectsReferences
AntitumorInhibition of tumor cell proliferation
Anti-inflammatoryReduction of cytokine production
Structure ModificationsEnhanced activity with specific substitutions

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-3-30-18-7-5-4-6-17(18)24-19(28)14-27-22(29)26-13-12-23-21(20(26)25-27)31-16-10-8-15(2)9-11-16/h4-13H,3,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELZBUUOWGSJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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